4-(1H-indazol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(1H-indazol-3-yl)butanoic acid involves several steps. In one study, 4-(1H-indol-3-yl)butanoic acid was transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile . In the second phase, various electrophiles were synthesized by reacting substituted-anilines with 4-chlorobutanoyl chloride .Molecular Structure Analysis
The molecular formula of 4-(1H-indazol-3-yl)butanoic acid is C11H12N2O2 . The molecular weight is 204.225 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(1H-indazol-3-yl)butanoic acid include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The density of 4-(1H-indazol-3-yl)butanoic acid is 1.3±0.1 g/cm3 . It has a boiling point of 440.5±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
Antiproliferative Activity
Indazole derivatives have been observed to possess antiproliferative activity, particularly against neoplastic cell lines. Compounds such as 3-amino-1H-indazole-1-carboxamides have shown the ability to inhibit cell growth at low concentrations, causing a block in the G0–G1 phase of the cell cycle .
Anti-inflammatory Applications
Indazole compounds have been investigated for their potential as inhibitors of cyclo-oxygenase-2 (COX-2), which is significant in the context of osteoarthritis and other inflammatory conditions .
Parkinson’s Disease Treatment
A structurally novel indazole derivative, cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2), has been developed as a selective inhibitor for Leucine-Rich Repeat Kinase 2 (LRRK2), which is relevant for the treatment of Parkinson’s disease .
Medicinal Chemistry
Indazole-containing heterocyclic compounds are widely used in medicinal chemistry due to their diverse therapeutic properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Synthetic Chemistry
Indazoles are also important in synthetic chemistry, with recent strategies for their synthesis including transition metal-catalyzed reactions and reductive cyclization reactions .
Mécanisme D'action
4-(1H-indazol-3-yl)butanoic acid: (also known as indazolebutanoic acid ) belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with diverse biological properties
Mode of Action:
The mode of action of indazole derivatives can vary depending on their specific chemical structure. Generally, indazoles exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects . To understand the mode of action of 4-(1H-indazol-3-yl)butanoic acid , we need more detailed studies and experimental data.
Biochemical Pathways:
Indazole compounds may impact several biochemical pathways. For instance:
- Anti-inflammatory Activity : Some indazoles inhibit cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
- Cell Cycle Regulation : Certain indazole derivatives cause cell cycle arrest, affecting neoplastic cell growth .
Pharmacokinetics:
Orientations Futures
Indazole-containing derivatives, such as 4-(1H-indazol-3-yl)butanoic acid, have a wide variety of medicinal applications and have gained considerable attention in the field of medicinal chemistry . Future research may focus on exploring its potential applications in drug development and other fields .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-indazol-3-yl)butanoic acid involves the reaction of 3-(2-bromoacetyl)-1H-indazole with butyric acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-(2-bromoacetyl)-1H-indazole", "Butyric acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-(2-bromoacetyl)-1H-indazole in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Add butyric acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 4-(1H-indazol-3-yl)butanoic acid as a white solid." ] } | |
Numéro CAS |
1051929-63-5 |
Nom du produit |
4-(1H-indazol-3-yl)butanoic acid |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.